BenchChemオンラインストアへようこそ!

4-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide

Lipophilicity Drug-likeness Permeability prediction

4-(Benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide (CAS 941967-15-3) is a synthetic organic compound belonging to the N,N-disubstituted benzothiazole-2-sulfonamide class, characterized by a benzenesulfonyl-substituted butanamide backbone, an N-benzyl substituent, and a 6-fluoro-1,3-benzothiazol-2-yl moiety. Its molecular formula is C₂₄H₂₁FN₂O₃S₂ with a molecular weight of 468.6 g/mol, and its computed XLogP3-AA of 4.9 indicates moderate lipophilicity.

Molecular Formula C24H21FN2O3S2
Molecular Weight 468.56
CAS No. 941967-15-3
Cat. No. B2759381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide
CAS941967-15-3
Molecular FormulaC24H21FN2O3S2
Molecular Weight468.56
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)CCCS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C24H21FN2O3S2/c25-19-13-14-21-22(16-19)31-24(26-21)27(17-18-8-3-1-4-9-18)23(28)12-7-15-32(29,30)20-10-5-2-6-11-20/h1-6,8-11,13-14,16H,7,12,15,17H2
InChIKeyQCQALALOWRXVPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide (CAS 941967-15-3): Technical Identity and Compound Class Definition


4-(Benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide (CAS 941967-15-3) is a synthetic organic compound belonging to the N,N-disubstituted benzothiazole-2-sulfonamide class, characterized by a benzenesulfonyl-substituted butanamide backbone, an N-benzyl substituent, and a 6-fluoro-1,3-benzothiazol-2-yl moiety [1]. Its molecular formula is C₂₄H₂₁FN₂O₃S₂ with a molecular weight of 468.6 g/mol, and its computed XLogP3-AA of 4.9 indicates moderate lipophilicity [1]. The compound is catalogued under PubChem CID 18585785 and carries the synonym VU0500576-1, suggesting origin from a Vanderbilt University screening collection [1].

Why In-Class Benzothiazole Sulfonamides Cannot Substitute for 4-(Benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide (941967-15-3) Without Quantitative Risk


Benzothiazole sulfonamides with butanamide linkers exhibit wide variability in lipophilicity, hydrogen-bonding capacity, and steric profiles depending on the identity of the N-substituent, the sulfonyl group, and the benzothiazole ring substitution. For compound 941967-15-3, the combination of a 6-fluoro substituent on the benzothiazole core, an N-benzyl group, and a benzenesulfonyl-terminated butanamide chain produces a distinctive computed property set (XLogP3-AA = 4.9, TPSA = 104 Ų, zero H-bond donors, six H-bond acceptors, and eight rotatable bonds) that directly governs passive permeability, solubility, and target-binding geometry [1]. Closely related analogs—such as the 6-methyl analog (CAS 941986-98-7) or the non-fluorinated parent (N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(phenylsulfonyl)butanamide)—differ in at least one of these critical molecular descriptors, making their pharmacokinetic and pharmacodynamic behavior unpredictable without explicit head-to-head experimental comparison [1]. The documented BioAssay record for this compound (five entries in PubChem) confirms that biological activity data exist, meaning substitution with an untested analog would discard the only existing activity annotation for this specific chemotype and introduce unquantified risk into any screening cascade or SAR program [1].

Quantitative Differentiation Evidence: 4-(Benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide (941967-15-3) vs. Closest Structural Analogs


Lipophilicity (XLogP3-AA) Comparison: 6-Fluoro vs. 6-Methyl and Non-Fluorinated Analogs

The computed octanol-water partition coefficient (XLogP3-AA) for the target compound is 4.9, reflecting the electron-withdrawing effect of the 6-fluoro substituent on the benzothiazole ring [1]. By contrast, the structurally closest 6-methyl analog (CAS 941986-98-7, C₂₅H₂₄N₂O₃S₂, MW 464.6) possesses an additional methylene unit and lacks the electronegative fluorine, predicting a higher logP value [2]. The non-fluorinated parent N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(phenylsulfonyl)butanamide (MW 450.5) has no halogen substituent, resulting in altered lipophilicity and hydrogen-bond acceptor capacity compared to the target compound [2]. These differences in XLogP3-AA directly affect predicted passive membrane permeability and non-specific protein binding in cellular assays.

Lipophilicity Drug-likeness Permeability prediction

Hydrogen-Bond Donor Count: Zero HBD as a Differentiator from Secondary Amide Analogs

The target compound is a tertiary amide with zero hydrogen-bond donors (HBD = 0), a consequence of the N,N-disubstituted benzothiazole-2-amine scaffold [1]. In contrast, the secondary amide analog 4-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide (CAS not assigned; MW 406.5) retains one N–H donor (HBD = 1) due to the absence of the N-benzyl substituent [2]. Increasing HBD count from 0 to 1 is known to reduce passive CNS penetration (typically by ~0.5–1.0 log units in brain-to-plasma ratio) and can decrease oral absorption by limiting intestinal permeability [3]. The target compound's HBD = 0 profile makes it intrinsically more CNS-penetrant by prediction than any secondary amide analog retaining an N–H group.

Hydrogen bonding Blood-brain barrier penetration Oral bioavailability

Topological Polar Surface Area (TPSA = 104 Ų) Positioned Within Optimal CNS Drug Space

The computed topological polar surface area of the target compound is 104 Ų [1]. This value falls within the established CNS drug-likeness window of TPSA < 140 Ų, with optimal values typically between 60 and 120 Ų for balancing passive brain penetration and aqueous solubility [2]. The 6-fluoro substituent contributes minimally to TPSA compared to the 6-methyl analog (TPSA predicted to be comparable, given both substituents are hydrophobic), but the benzenesulfonyl group (contributing ~43 Ų per sulfone) and the benzothiazole ring nitrogen atoms (contributing ~13 Ų each) are identical across the analog series, making TPSA a relatively conserved parameter within this sub-class. However, the combination of TPSA = 104 Ų and HBD = 0 places the target compound in a favorable quadrant of the CNS MPO desirability space that not all in-class analogs occupy.

CNS drug design Physicochemical property Blood-brain barrier

Rotatable Bond Count (RBC = 8): Conformational Flexibility Differentiator vs. Rigid Analogs

The target compound possesses eight rotatable bonds, as computed by PubChem [1]. This is a direct consequence of the butanamide linker (four rotatable bonds within the –CH₂–CH₂–CH₂–C(=O)– segment), the N-benzyl group (two bonds), and the benzenesulfonyl moiety (one bond). By comparison, the des-benzyl analog 4-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide loses two rotatable bonds (RBC ≈ 6), and the benzylsulfonyl analog (CAS 923500-06-5) gains one rotatable bond (RBC ≈ 9) due to the additional methylene in the benzylsulfonyl group [2]. Veber's analysis of oral bioavailability in rats established that compounds with RBC ≤ 10 maintain acceptable oral absorption, but each rotatable bond reduces ligand efficiency by increasing the entropic penalty upon target binding [3]. The target compound's RBC = 8 positions it near the optimal balance between conformational adaptability for target engagement and the entropic cost of binding.

Conformational entropy Oral bioavailability Ligand efficiency

PubChem BioAssay Record: Documented Biological Activity Annotations as an Existence Proof

The PubChem record for CID 18585785 lists five BioAssay result entries under Section 6.1, confirming that this specific compound has been tested in biological assays and that quantitative activity data have been deposited [1]. This is a critical differentiator from structurally similar compounds such as 4-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide (CAS 941925-60-6) or N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(phenylsulfonyl)butanamide (CAS not available), for which no BioAssay records are publicly available as of the search date. The existence of deposited bioactivity data means the target compound can be immediately integrated into cheminformatics models, SAR interpretation, and machine-learning training sets without requiring de novo screening.

Bioactivity annotation High-throughput screening Assay availability

6-Fluoro Substituent: Metabolic Stability and Electronic Modulation vs. 6-H and 6-CH₃ Analogs

The 6-fluoro substituent on the benzothiazole ring system is a well-characterized structural feature for blocking cytochrome P450-mediated oxidative metabolism at the para-position of the benzo ring, thereby extending metabolic half-life relative to unsubstituted (6-H) analogs [1]. In the broader benzothiazole class, fluorine substitution at the 6-position has been shown to reduce intrinsic clearance in human liver microsomes by 2- to 5-fold compared to the corresponding 6-H parent, primarily by preventing hydroxylation at the metabolically labile site [2]. The target compound's 6-fluoro group thus provides a metabolic stability advantage over the non-fluorinated N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(phenylsulfonyl)butanamide, and a distinct electronic profile compared to the 6-methyl analog, where the electron-donating methyl group alters the benzothiazole ring's π-electron density and may affect π-stacking interactions with target proteins differently from the electron-withdrawing fluorine [2].

Metabolic stability CYP450 oxidation Fluorine substitution

Recommended Procurement Scenarios for 4-(Benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide (941967-15-3)


CNS-Targeted High-Throughput Screening for Neuroinflammation or Neurodegeneration Programs

With a computed TPSA of 104 Ų, HBD = 0, and XLogP3-AA = 4.9, this compound resides within the CNS MPO favorable space and is predicted to achieve brain-to-plasma ratios > 0.3 in rodents [1]. Procurement for CNS-focused HTS campaigns is supported by the compound's favorable physicochemical profile, which reduces the probability of false negatives due to poor brain penetration. The existing PubChem BioAssay annotations provide a starting point for cheminformatics-based virtual screening expansion around this chemotype [2].

SAR Expansion Around 6-Fluorobenzothiazole NAAA or FAAH Inhibitor Chemotypes

Benzothiazole-based sulfonamides with a butanamide linker are a recognized scaffold for N-acylethanolamine acid amidase (NAAA) and fatty acid amide hydrolase (FAAH) inhibition [1]. The target compound's 6-fluoro substitution and N,N-disubstituted amide architecture differentiate it from the more extensively studied benzothiazole-piperazine NAAA inhibitors (e.g., ARN19702 series). As a structurally distinct chemotype, it can serve as a tool compound for probing alternative binding modes within the NAAA active site or for evaluating scaffold-hopping approaches in endocannabinoid system modulation [1].

Computational Model Training and Cheminformatics Dataset Augmentation

With five BioAssay entries in PubChem, this compound contributes to the public bioactivity data landscape for the benzothiazole sulfonamide class [1]. Procurement is warranted for research groups building QSAR, proteochemometric, or machine-learning models for benzothiazole-containing compound libraries, as the compound provides a data point with a unique combination of the 6-fluoro, N-benzyl, and benzenesulfonyl-butanamide features not represented by other public-domain congeners [1].

Metabolic Stability Screening Comparator for 6-Substituted Benzothiazole Series

The 6-fluoro substituent on the benzothiazole ring is predicted to block CYP450-mediated para-hydroxylation, distinguishing this compound from 6-H analogs in microsomal stability assays [1]. It can serve as a fluorine-blocked comparator when evaluating metabolic soft spots across a series of 6-substituted benzothiazole butanamides, enabling direct measurement of the intrinsic clearance difference attributable to the 6-fluoro substitution within a controlled experimental design [2].

Quote Request

Request a Quote for 4-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.